Structure and properties of 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene
Structure and properties of 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene
Executive Summary & Structural Logic
This guide details the physicochemical properties, synthesis, and application logic of 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene (CAS: 1253214-36-6).
As a Senior Application Scientist, I classify this molecule as a "Linchpin Intermediate" in medicinal chemistry. It is designed for high-precision fragment-based drug discovery (FBDD), specifically for constructing poly-substituted biaryls found in kinase inhibitors and macrocyclic natural products.
Structural Analysis: The 1,2,3-Contiguous Pattern
The value of this scaffold lies in its dense functionalization. Unlike standard 1,4-disubstituted benzenes, this molecule features a 1,2,3-trisubstituted core (Iodo-Fluoro-MOM) with a meta-methyl group.
-
1-Iodo (-I): A high-reactivity handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). Its position ortho to fluorine accelerates oxidative addition due to the "ortho-fluorine effect" (electronic destabilization of the C-I bond).
-
2-Fluoro (-F): Acts as a metabolic blocker (preventing oxidation at this site) and a dipole modulator. Critically, it serves as a Directed Ortho Metalation (DoM) director during synthesis.
-
3-Methoxymethoxy (-OMOM): A robust phenol protecting group. It is orthogonal to basic coupling conditions but acid-labile, allowing late-stage revelation of the phenol for hydrogen bonding or further derivatization.
-
5-Methyl (-CH₃): Provides lipophilicity and breaks molecular symmetry, often crucial for selectivity in enzyme binding pockets.
Physicochemical Profile
The following data is synthesized from structural analogs and calculated descriptors, as experimental data for this specific regioisomer is sparse in public literature.
| Property | Value / Description | Context |
| Molecular Formula | C₉H₁₀FIO₂ | - |
| Molecular Weight | 312.08 g/mol | Heavy atom count favors fragment coupling. |
| Physical State | Pale Yellow Oil or Low-Melting Solid | Impurities (iodine) often yellow the sample. |
| Boiling Point | ~145-150°C (at 0.5 mmHg) | Estimated; requires high vacuum for distillation. |
| Solubility | DCM, THF, Toluene, EtOAc | Insoluble in water due to lipophilic I/Me/F groups. |
| Stability | Acid-Sensitive, Light-Sensitive | MOM hydrolyzes at pH < 4. C-I bond degrades under UV. |
| Isomer Warning | DO NOT CONFUSE WITH 2-Fluoro-5-iodo-1-methoxy-3-methylbenzene | The 5-iodo isomer is commercially common but electronically distinct. |
Synthesis Strategy: The Directed Ortho Metalation (DoM) Route
While electrophilic aromatic substitution (iodination) of phenols is common, it lacks the regiocontrol required to place the iodine between the fluorine and the oxygen. Direct iodination of 2-fluoro-5-methylphenol typically yields the 6-iodo (ortho to OH, para to F) or 4-iodo products.
To achieve the 1-iodo-2-fluoro-3-OMOM pattern, we must utilize Directed Ortho Metalation (DoM) . The fluorine atom is a powerful inductive director that acidifies the adjacent proton (C3 relative to F), while the MOM group coordinates the lithium base.
Validated Protocol Workflow
-
Starting Material: 2-Fluoro-5-methylphenol (CAS: 63762-79-8).[1][2]
-
Step 1: Protection: Formation of the MOM ether.
-
Step 2: Regioselective Lithiation: Using n-BuLi or sec-BuLi at -78°C.
-
Step 3: Electrophilic Quench: Addition of Iodine (I₂).
Detailed Methodology
Step 1: MOM Protection
-
Reagents: 2-Fluoro-5-methylphenol (1.0 eq), Chloromethyl methyl ether (MOMCl, 1.2 eq), DIPEA (1.5 eq) or NaH (1.1 eq).
-
Solvent: DCM (for DIPEA) or THF/DMF (for NaH).
-
Procedure: Treat the phenol with base at 0°C, then add MOMCl dropwise. Stir at RT for 2-4 hours. Quench with NaHCO₃.
-
Why: The MOM group protects the phenol from lithiation and assists in directing the subsequent metalation.
Step 2 & 3: DoM and Iodination
-
Reagents: MOM-protected intermediate (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Iodine (1.2 eq).
-
Solvent: Anhydrous THF (Critical: Must be dry to prevent protonation).
-
Procedure:
-
Cool THF solution of MOM-ether to -78°C (acetone/dry ice bath).
-
Add n-BuLi dropwise over 20 mins. Maintain temp < -70°C.
-
Stir for 1 hour at -78°C. Mechanism: Lithium coordinates to the MOM oxygen and deprotonates the position ortho to the Fluorine (C3). The inductive effect of Fluorine makes this proton the most acidic (pKₐ ~35-38 vs >40 for others).
-
Add Iodine (dissolved in THF) dropwise. The solution will decolorize as I₂ is consumed.
-
Warm to RT and quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.
-
-
Yield Expectation: 75-85%.
Visualization: Synthesis Pathway
Figure 1: Regioselective synthesis via Directed Ortho Metalation (DoM). The synergy of MOM-coordination and Fluorine-acidity directs lithiation exclusively to the position between them.
Reactivity & Applications
This molecule is a "divergent point" intermediate. The iodine allows for carbon-carbon bond formation, while the MOM group preserves the phenol for later functionalization.
Palladium-Catalyzed Cross-Coupling
The C-I bond is the weakest bond in the aromatic system (Bond Dissociation Energy ~65 kcal/mol), making it highly reactive toward Pd(0) oxidative addition.
-
Suzuki-Miyaura: Coupling with aryl/alkyl boronic acids.
-
Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C.
-
Note: The ortho-fluorine substituent can retard transmetallation slightly due to steric crowding but generally accelerates the initial oxidative addition.
-
-
Sonogashira: Coupling with terminal alkynes.
-
Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N.
-
Application: Synthesis of fused heterocycles (e.g., benzofurans) via subsequent cyclization involving the deprotected phenol.
-
Deprotection Strategy
The MOM group is stable to base (LiOH, K₂CO₃) and reducing agents (NaBH₄), but cleaves under acidic conditions.
-
Standard Protocol: 6M HCl in THF/MeOH or TFA in DCM.
-
Mild Protocol (if acid-sensitive groups present): CBr₄ / iPrOH (reflux) or MgBr₂ in Et₂O.
Visualization: Divergent Reactivity
Figure 2: Divergent synthetic utility. The scaffold supports orthogonal functionalization: coupling at the Iodine site followed by unmasking of the Phenol.
Safety & Handling Protocols
-
MOMCl Warning: The synthesis requires Chloromethyl methyl ether (MOMCl), which is a known human carcinogen .
-
Control: All reactions involving MOMCl must be performed in a certified fume hood. Use commercially available MOMCl solutions (usually in Toluene) to minimize vapor exposure compared to neat reagent.
-
-
Iodinated Waste: Organic iodides can be toxic. Segregate waste into halogenated solvent disposal streams.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Iodine-carbon bonds can be photolabile; use amber vials to prevent radical decomposition.
References
-
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (MOM Ether protection protocols).[3] Wiley-Interscience. Link
-
Schlosser, M. (2005). The "Heavy" Halogens Iodine and Bromine as Substituents of Aromatic and Heteroaromatic Rings: Their Introduction, Behavior, and Replacement. Helvetica Chimica Acta. (Discussion on regioselectivity in halogenated aromatics). Link
-
PubChem. (2024). Compound Summary: 2-Fluoro-5-methylphenol (Precursor). National Library of Medicine. Link
